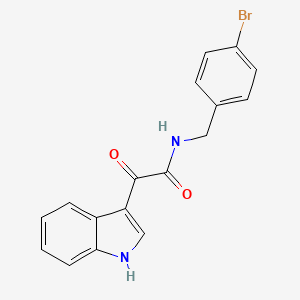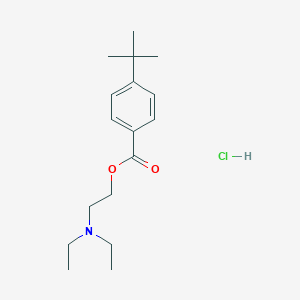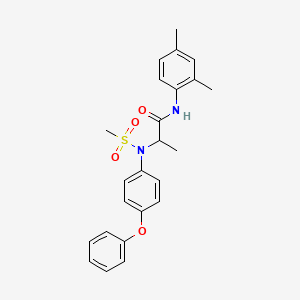![molecular formula C15H13ClN2O3S B4022496 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)
2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide
説明
The compound “2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide” is an organic compound containing a propanamide backbone with a 4-chlorophenylthio group and a 3-nitrophenyl group attached to it . The presence of the nitro group suggests that it might have some reactivity, and the chlorophenylthio group could potentially undergo reactions with nucleophiles.
Molecular Structure Analysis
The molecular structure of this compound would likely show the propanamide backbone with the 4-chlorophenylthio group and the 3-nitrophenyl group attached. The exact structure would depend on the specific positions of these groups on the backbone .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The chlorophenylthio group could potentially undergo reactions with nucleophiles .科学的研究の応用
Antimicrobial Properties
Thiazole derivatives have been investigated for their antimicrobial potential. In particular, compounds like 2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide may exhibit antibacterial and antifungal effects. Researchers have explored their activity against various pathogens, making them promising candidates for combating infections .
Antitumor and Cytotoxic Activity
Thiazoles have shown antitumor properties, and this compound is no exception. Studies suggest that it may inhibit tumor cell growth and induce cytotoxic effects. Further research is needed to understand its mechanism of action and potential clinical applications .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thiazole derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. These molecules may modulate inflammatory pathways, making them relevant for conditions such as arthritis and autoimmune disorders .
Neuroprotective Potential
Neurodegenerative diseases pose significant challenges. Some thiazole derivatives exhibit neuroprotective effects, potentially safeguarding neurons from damage. Researchers are exploring their use in conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Activity
Viruses remain a global health concern. Thiazoles, including our compound, have been investigated for their antiviral properties. They may interfere with viral replication or entry, making them valuable in the fight against viral infections .
Analgesic Properties
Pain management is essential, and thiazole derivatives have been studied for their analgesic effects. Our compound could potentially alleviate pain by targeting specific pathways in the nervous system .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10(22-14-7-5-11(16)6-8-14)15(19)17-12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREWDYOBPTWYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4022415.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022428.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B4022434.png)


![3,4-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4022460.png)
![N-butyl-N-[2-(2-furoylamino)benzoyl]phenylalaninamide](/img/structure/B4022468.png)
![N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022479.png)
![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022495.png)
![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)
![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)
![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)
